1,4-Difluoro-5,8-dihydroxyanthraquinone

Vue d'ensemble

Description

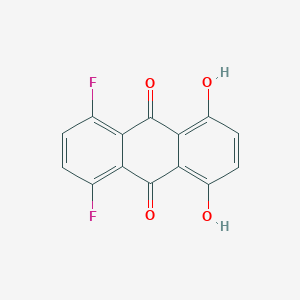

1,4-Difluoro-5,8-dihydroxyanthraquinone is a synthetic organic compound belonging to the anthraquinone family. It is characterized by the presence of two fluorine atoms and two hydroxyl groups attached to the anthraquinone core.

Méthodes De Préparation

The synthesis of 1,4-Difluoro-5,8-dihydroxyanthraquinone typically involves the following steps:

Starting Materials: The synthesis begins with commercially available precursors such as 1,4-difluorobenzene and hydroquinone.

Reaction Conditions: The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

1,4-Difluoro-5,8-dihydroxyanthraquinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Major Products:

Applications De Recherche Scientifique

Anticancer Activity

DHAQ has been investigated for its potential as an anticancer agent. Research indicates that derivatives of anthraquinones can act as intercalating agents that bind to DNA, disrupting replication and transcription processes. A study highlighted the synthesis of novel anthraquinones that evade drug resistance mechanisms in cancer cells, specifically targeting DNA repair pathways and efflux pumps .

Case Study:

- Compound ZP281M : This derivative of DHAQ demonstrated significant efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's ability to evade resistance mechanisms was validated through in vitro and in vivo assays, showcasing its potential as a lead compound for further development.

Antibacterial Properties

Recent studies have identified DHAQ as a promising antibacterial agent against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecalis. The compound's mechanism involves disrupting bacterial cell membranes and interfering with DNA processes .

Case Study:

- In Vitro Evaluations : Experiments conducted using minimum inhibitory concentration (MIC) assays demonstrated that DHAQ effectively inhibited the growth of antibiotic-resistant bacteria at concentrations as low as 125 µg/mL .

Dye and Pigment Production

DHAQ is utilized in the production of dyes due to its vibrant coloration properties. Its chemical structure allows for modifications that enhance its lightfastness and stability, making it suitable for use in textiles and coatings.

Data Table: Properties of DHAQ as a Dye

| Property | Value |

|---|---|

| Color | Bright Red |

| Lightfastness | High |

| Solubility | Low in water |

| Application | Textiles, Coatings |

Photovoltaic Applications

The compound has also been explored for use in organic photovoltaic cells due to its ability to absorb light effectively and facilitate charge transfer processes. Research indicates that anthraquinone derivatives can enhance the efficiency of solar cells by improving electron mobility .

Case Study:

- Performance Metrics : In experimental setups, DHAQ-based solar cells exhibited higher power conversion efficiencies compared to traditional organic materials, demonstrating its potential in renewable energy applications.

Synthesis and Chemical Properties

The synthesis of DHAQ involves several steps, including the reaction of fluorinated precursors with hydroquinone under controlled conditions. The resulting compound is characterized by its unique chemical properties which contribute to its functionality in various applications.

Synthesis Overview:

- Starting Materials : 1,4-Difluoroanthraquinone and hydroquinone.

- Reaction Conditions : Typically requires heating under inert atmosphere.

- Yield : Approximately 68% based on optimized conditions.

Mécanisme D'action

The mechanism of action of 1,4-Difluoro-5,8-dihydroxyanthraquinone involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity and function.

Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Fluorescence Sensing: The compound has been shown to act as a fluorescence sensor for metal ions, which is useful in imaging and diagnostic applications.

Comparaison Avec Des Composés Similaires

1,4-Difluoro-5,8-dihydroxyanthraquinone can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Other dihydroxyanthraquinone derivatives include 1,2-dihydroxyanthraquinone, 1,5-dihydroxyanthraquinone, and 1,8-dihydroxyanthraquinone.

Unique Properties: The presence of fluorine atoms in this compound imparts unique chemical properties, such as increased stability and reactivity, compared to its non-fluorinated counterparts.

Activité Biologique

1,4-Difluoro-5,8-dihydroxyanthraquinone (DFDHAQ) is a synthetic anthraquinone derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial applications. This article reviews the biological activity of DFDHAQ, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

DFDHAQ is characterized by its anthraquinone core with two hydroxyl groups at the 5 and 8 positions and fluorine substituents at the 1 and 4 positions. The synthesis of DFDHAQ typically involves multi-step organic reactions starting from anthraquinone precursors, which are modified through halogenation and hydroxylation processes .

Anticancer Properties

DFDHAQ has shown promise as an anticancer agent through various mechanisms:

- DNA Intercalation : DFDHAQ exhibits the ability to intercalate into DNA, leading to the disruption of DNA replication and transcription. This property is crucial for its cytotoxic effects against cancer cells .

- Alkylating Agent : Research indicates that DFDHAQ can alkylate guanine residues in DNA, contributing to its potential as a chemotherapeutic agent. This mechanism is similar to other anthraquinones that have been explored for their anticancer properties .

- Resistance Mechanisms : DFDHAQ has demonstrated efficacy against cancer cells that exhibit resistance to conventional therapies. It has been noted for its ability to evade drug efflux pumps and DNA repair mechanisms, making it a candidate for further development in resistant cancer types .

Antimicrobial Activity

In addition to its anticancer properties, DFDHAQ has been evaluated for antimicrobial effects:

- Bacterial Inhibition : Studies have demonstrated that DFDHAQ possesses antibacterial activity against various strains, including antibiotic-resistant bacteria. Minimum inhibitory concentration (MIC) assays indicate effective inhibition at concentrations as low as 125 µg/mL .

- Mechanism of Action : The antimicrobial action of DFDHAQ may involve disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival .

Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines (MDA-MB-231) indicated that DFDHAQ significantly reduced cell viability with an IC50 value of approximately 18 nM. The study highlighted the compound's ability to induce apoptosis through DNA damage pathways .

| Cell Line | IC50 Value (nM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 18 | Induction of apoptosis |

| MCF-7 | 196 | DNA intercalation |

Study 2: Antimicrobial Activity

In vitro tests showed that DFDHAQ effectively inhibited growth in antibiotic-resistant strains of Staphylococcus aureus and Enterococcus faecalis. The compound's ability to resensitize these bacteria to conventional antibiotics was also noted .

| Bacterial Strain | MIC (µg/mL) | Observations |

|---|---|---|

| Staphylococcus aureus | 125 | Significant growth inhibition |

| Enterococcus faecalis | 125 | Resensitization to antibiotics observed |

Toxicity and Safety Profile

While DFDHAQ shows significant biological activity, its toxicity profile must be considered. Preliminary assessments indicate low toxicity in mammalian cells; however, further studies are necessary to fully characterize its safety profile in vivo. The compound's mutagenic potential is also under investigation, given the historical concerns associated with anthraquinones .

Propriétés

IUPAC Name |

1,4-difluoro-5,8-dihydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6F2O4/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-4,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHRGWLXZUCITCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1O)C(=O)C3=C(C=CC(=C3C2=O)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70453983 | |

| Record name | 1,4-Difluoro-5,8-dihydroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131401-54-2 | |

| Record name | 1,4-Difluoro-5,8-dihydroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: What is the significance of 1,4-Difluoro-5,8-dihydroxyanthraquinone in medicinal chemistry?

A1: this compound serves as a versatile building block for synthesizing a range of substituted anthraquinone derivatives. These derivatives, particularly those with aminoalkylamino substituents at the 1,4 positions, exhibit promising antitumor activity. [, ]

Q2: How does the structure of this compound lend itself to the synthesis of diverse analogs?

A2: The presence of fluorine atoms at the 1,4 positions of the anthraquinone core makes this compound highly reactive towards nucleophilic substitution reactions. This allows for the facile displacement of the fluorines with various diamines or monoamines, leading to a diverse library of symmetrically and unsymmetrically substituted 1,4-bis[(aminoalkyl)amino]-5,8-dihydroxyanthracene-9,10-diones. [, ]

Q3: What are the potential mechanisms of action for the observed antitumor activity of the synthesized anthraquinone derivatives?

A3: While the exact mechanisms are still under investigation, research suggests that these compounds may exert their cytotoxic effects through several pathways, including:

- DNA intercalation: The planar anthraquinone core can intercalate between DNA base pairs, interfering with DNA replication and transcription. []

- Topoisomerase II inhibition: Some derivatives demonstrate an ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair, leading to DNA damage and cell death. []

- Alkylating potential: Certain analogs containing chloroalkyl groups can alkylate DNA, forming crosslinks and further disrupting DNA function. []

Q4: Have any studies examined the activity of these anthraquinone derivatives in drug-resistant cancer cells?

A4: Yes, research has shown that some of these compounds, particularly those with alkylating potential and those designed with specific structural features, exhibit promising activity against cisplatin-resistant ovarian cancer cell lines. This suggests their potential to overcome resistance mechanisms commonly observed with conventional chemotherapy agents. [, ]

Q5: Are there any established analytical methods for characterizing and quantifying this compound and its derivatives?

A5: While specific analytical methods are not detailed in the provided research papers, it's highly likely that techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed for structural characterization, purity assessment, and quantification of these compounds. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.